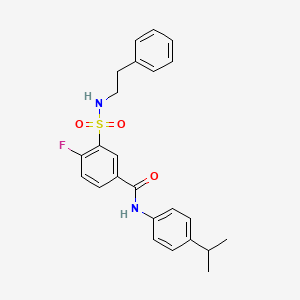

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-3-(2-phenylethylsulfamoyl)-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3S/c1-17(2)19-8-11-21(12-9-19)27-24(28)20-10-13-22(25)23(16-20)31(29,30)26-15-14-18-6-4-3-5-7-18/h3-13,16-17,26H,14-15H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPBFUZGFOSCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide typically involves multiple steps, including the introduction of the fluoro group, the isopropylphenyl group, and the phenethylsulfamoyl group onto the benzamide core. Common synthetic routes may include:

Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

Halogenation: Introduction of the fluoro group using reagents like N-fluorobenzenesulfonimide (NFSI).

Amidation: Formation of the benzamide core through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and automated synthesis may be employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogen substitution reactions, particularly involving the fluoro group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: N-fluorobenzenesulfonimide (NFSI), halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

-

Antimicrobial Activity

- Research indicates that derivatives of benzamide, including 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide, show significant antimicrobial properties. In studies, MIC (Minimum Inhibitory Concentration) values were documented against various bacterial strains, suggesting its potential as an antimicrobial agent.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 12 µg/mL This compound S. aureus 15 µg/mL -

Antitubercular Activity

- A study evaluating related compounds for anti-tubercular properties found that certain benzamide derivatives exhibited promising activity against Mycobacterium tuberculosis, with IC50 values indicating potential effectiveness. Although specific data for this compound was limited, the general class showed significant promise.

-

Cytotoxicity Studies

- Cytotoxicity assessments using human embryonic kidney (HEK-293) cells indicated low toxicity for this compound, with an IC50 value greater than 50 µg/mL. This safety profile is crucial for considering the compound in therapeutic contexts.

Case Studies

Several studies have explored the applications and efficacy of related compounds:

-

Study on Benzamide Derivatives

- A comprehensive study synthesized a series of benzamide derivatives, including this compound, evaluating their biological activities. The findings revealed significant antimicrobial properties and moderate cytotoxicity.

-

Molecular Docking Studies

- Molecular docking studies have been conducted to predict interactions between this compound and target proteins associated with bacterial cell wall synthesis, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The specific pathways and targets depend on its structure and functional groups, which determine its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(4-isopropylphenyl)benzamide: Lacks the phenethylsulfamoyl group.

N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide: Lacks the fluoro group.

4-fluoro-N-phenyl-3-(N-phenethylsulfamoyl)benzamide: Lacks the isopropyl group.

Uniqueness

4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide is unique due to the presence of all three functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

4-Fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antagonist of somatostatin receptor subtype 5 (SSTR5). This article reviews the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure featuring a fluorine atom and various aromatic groups. The presence of the sulfonamide moiety is significant for its biological activity.

1. Antagonistic Effects on Somatostatin Receptors

Research indicates that this compound acts as an antagonist at SSTR5, which is implicated in various physiological processes including hormone regulation and cell proliferation. Antagonism at this receptor can influence pathways related to tumor growth and neuroendocrine functions .

2. Inhibition of Cholinesterases

Similar compounds with structural similarities have demonstrated significant cholinesterase inhibition. For instance, derivatives of 4-fluorobenzoic acid have shown promising activity against acetylcholinesterase and butyrylcholinesterase, suggesting that modifications in the benzamide structure could yield similar inhibitory effects . The IC50 values obtained from such studies indicate comparable efficacy to established inhibitors like tacrine.

3. Histone Deacetylase Inhibition

The compound's structural features suggest potential activity as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are important in cancer therapy due to their role in modifying gene expression linked to cell cycle regulation and apoptosis . This mechanism may provide therapeutic avenues for treating malignancies.

Case Study: Antitumor Activity

A study conducted on related compounds demonstrated that certain benzamide derivatives exhibited potent antitumor activity through HDAC inhibition. These findings suggest that this compound could have similar applications in oncology, particularly for cancers responsive to HDAC modulation .

| Compound | Mechanism of Action | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | SSTR5 Antagonist | 0.5 | Effective in vitro |

| Compound B | HDAC Inhibitor | 0.8 | Significant antitumor effects |

| This compound | TBD | TBD | Potential for further study |

Molecular Modeling Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to target receptors. These studies indicate favorable interactions with key amino acid residues within the binding sites of SSTR5 and HDAC enzymes, supporting the hypothesis of its antagonistic and inhibitory activities .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-fluoro-N-(4-isopropylphenyl)-3-(N-phenethylsulfamoyl)benzamide with high yield and purity?

- Methodological Answer : Optimize reaction conditions using a stepwise approach:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .

- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., hydrolysis) .

- Reaction Time : Monitor intermediates via TLC or HPLC to terminate reactions at >90% conversion .

- Validation : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to confirm purity ≥95% .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl (¹⁹F NMR, δ -110 to -120 ppm) and isopropyl groups (¹H NMR, δ 1.2–1.3 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass error .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity and target selectivity?

- Experimental Design :

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) against proposed targets (e.g., kinases or GPCRs) .

- Cellular Assays : Test dose-dependent inhibition of pathway markers (e.g., phosphorylated proteins via Western blot) in relevant cell lines .

- Selectivity Screening : Compare IC₅₀ values across a panel of 50+ related receptors/enzymes to assess off-target effects .

Q. How can researchers resolve contradictions in reported binding affinity data across studies?

- Troubleshooting Strategy :

- Buffer Conditions : Validate assay pH and ionic strength, as sulfonamide ionization (pKa ~10) affects binding .

- Orthogonal Methods : Cross-validate SPR data with fluorescence polarization or isothermal titration calorimetry (ITC) .

- Proteomic Profiling : Use chemical proteomics to identify non-covalent interactions that may skew affinity measurements .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodology :

- Molecular Docking : Screen derivatives against target crystal structures (e.g., PDB entries) using AutoDock Vina to prioritize synthetic targets .

- MD Simulations : Run 100-ns simulations to assess ligand-protein stability and identify critical binding residues .

- QSAR Modeling : Train models on IC₅₀ data using descriptors like logP, polar surface area, and sulfonamide torsion angles .

Specialized Technical Questions

Q. How to optimize solubility for in vivo studies without altering pharmacological activity?

- Approach :

- Co-Solvent Systems : Test cyclodextrin-based formulations or PEG-400/water mixtures (e.g., 30% v/v) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen to enhance aqueous solubility .

- Pharmacokinetic Validation : Compare plasma Cmax and AUC in rodent models between formulations .

Q. What crystallographic techniques are effective for analyzing this compound’s solid-state behavior?

- Protocol :

- Single-Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:3) at 4°C .

- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<0.8 Å) structures .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to predict stability and polymorphism .

Data Analysis and Interpretation

Q. How to statistically analyze dose-response data for publications?

- Framework :

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- Error Propagation : Report 95% confidence intervals for replicates (n ≥ 3) and use ANOVA for cross-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.